4-acetyl-N-(1,3-dioxoisoindolin-4-yl)benzamide

Description

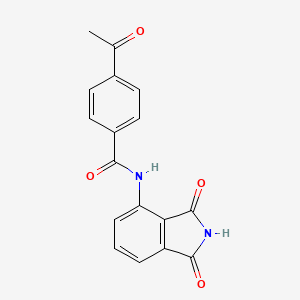

Structure

3D Structure

Properties

IUPAC Name |

4-acetyl-N-(1,3-dioxoisoindol-4-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O4/c1-9(20)10-5-7-11(8-6-10)15(21)18-13-4-2-3-12-14(13)17(23)19-16(12)22/h2-8H,1H3,(H,18,21)(H,19,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMWZGRBOGFTARR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-acetyl-N-(1,3-dioxoisoindolin-4-yl)benzamide typically involves multiple steps, starting with the formation of the isoindolinone core. One common approach is the reaction of phthalic anhydride with an appropriate amine to form the isoindolinone derivative, followed by acylation with acetyl chloride to introduce the acetyl group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Acetyl-N-(1,3-dioxoisoindolin-4-yl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of various substituted benzamides or isoindolinones.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its therapeutic potential in treating various diseases, particularly cancer and neurological disorders.

- Anticancer Activity : Research indicates that isoindoline derivatives can inhibit cancer cell proliferation. In vitro studies have shown cytotoxic effects against several cancer cell lines, including breast and prostate cancers. The proposed mechanism involves apoptosis induction and cell cycle arrest .

- Neuroprotective Effects : The compound is being explored as a potential treatment for neurodegenerative diseases such as Alzheimer's. Studies have demonstrated its ability to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, thereby potentially enhancing cognitive function .

The biological activities of 4-acetyl-N-(1,3-dioxoisoindolin-4-yl)benzamide are noteworthy:

- Anti-inflammatory Properties : Compounds related to this structure exhibit significant anti-inflammatory effects, suggesting potential applications in treating inflammatory diseases.

- Analgesic Effects : The compound may also possess analgesic properties, contributing to pain relief mechanisms.

Case Study 1: Anticancer Research

A study investigated the anticancer properties of 4-acetyl-N-(1,3-dioxoisoindolin-4-yl)benzamide against breast cancer cell lines. Results indicated that the compound induced apoptosis and inhibited cell proliferation significantly compared to control groups.

Case Study 2: Neuroprotective Effects

In a neuroprotective study focusing on Alzheimer's disease models, the compound was shown to enhance cognitive function by inhibiting acetylcholinesterase activity. This finding supports its potential as a therapeutic agent for cognitive disorders .

Mechanism of Action

The mechanism by which 4-acetyl-N-(1,3-dioxoisoindolin-4-yl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

Key Observations :

- Yields for simpler benzamide analogs (e.g., nitro or fluoro derivatives) often exceed 70%, while PROTAC-linked derivatives (e.g., 9c ) show lower yields (31–76%) due to multi-step complexity .

- The acetyl group’s stability under coupling conditions (e.g., EDCI/HOBt) requires careful optimization to avoid keto-enol tautomerization or side reactions .

Enzyme Inhibition

- PCAF HAT Inhibition: Analogs with long 2-acylamino substituents (e.g., Compound 17) show ~79% inhibition at 100 μM, outperforming anacardic acid (68%) . The acetyl group in the target compound may mimic these acyl chains, but its shorter length could reduce hydrophobic interactions with the enzyme’s active site.

- Acetylcholinesterase (AChE) Inhibition : Nitrophenyl-substituted benzamides (e.g., 4f ) exhibit moderate AChE inhibition, attributed to the electron-withdrawing nitro group enhancing binding to the catalytic site . The acetyl group’s electron-donating nature may reduce potency in this context.

Computational and Spectroscopic Data

- DFT and Hirshfeld Analysis : For 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide , computational studies reveal strong intermolecular interactions (N-H···O, O-H···O), contributing to its crystalline stability . Similar analyses for the acetylated analog could predict solubility and formulation behavior.

- NMR/IR Spectroscopy : The acetyl group’s carbonyl stretch (~1700 cm⁻¹) and aromatic proton shifts (δ ~7–8 ppm) would distinguish it from fluoro or nitro analogs in spectroscopic characterization .

Biological Activity

4-acetyl-N-(1,3-dioxoisoindolin-4-yl)benzamide is an indole derivative that has garnered attention due to its diverse biological activities. This compound is part of a larger class of molecules known for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties. This article delves into the biological activity of this compound, supported by various research findings and case studies.

Chemical Structure and Properties

The compound's structure features an acetyl group attached to a benzamide moiety, with a 1,3-dioxoisoindoline ring. This unique configuration contributes to its biological activity.

Target of Action : The compound primarily interacts with various biological targets, influencing multiple biochemical pathways. Indole derivatives are known to modulate enzyme activities and receptor interactions, which are crucial in disease processes.

Mode of Action : The interaction mechanisms can include:

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes implicated in inflammation and cancer progression.

- Receptor Modulation : It may act on neurotransmitter receptors, contributing to its potential use in neurological disorders .

Biological Activities

The biological activities of 4-acetyl-N-(1,3-dioxoisoindolin-4-yl)benzamide can be categorized as follows:

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study highlighted its efficacy against breast cancer cells (MDA-MB-436), with IC50 values indicating potent activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-acetyl-N-(1,3-dioxoisoindolin-4-yl)benzamide | MDA-MB-436 | 10.70 |

| Reference Drug (Olaparib) | MDA-MB-436 | 2.57 |

Antimicrobial Activity

The compound has demonstrated antibacterial and antifungal properties. In vitro studies have shown effectiveness against various pathogens, including Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values suggest strong antimicrobial potential:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 625 |

| Candida albicans | 500 |

Anti-inflammatory and Neuroprotective Effects

The compound's anti-inflammatory properties have been noted in studies evaluating its effects on cytokine production. Additionally, its potential as an anti-Alzheimer agent has been explored due to its ability to inhibit acetylcholinesterase, a key enzyme involved in neurodegeneration .

Case Studies

- Anti-Seizure Activity : A series of analogues of N-aryl-4-(1,3-dioxoisoindolin-2-yl)benzamides were synthesized and tested for anti-seizure activity in mice. The results indicated that these compounds could significantly delay the onset of seizures induced by pentylenetetrazole .

- Antimycobacterial Activity : Compounds linked via isoindoline diones were evaluated for anti-mycobacterial effects against Mycobacterium tuberculosis. Results showed promising activity with MIC values ranging from 5.9 to 6.25 µg/mL .

Q & A

Q. How can researchers optimize the synthesis of 4-acetyl-N-(1,3-dioxoisoindolin-4-yl)benzamide to improve yield and purity?

Methodological Answer: The synthesis of this compound involves coupling reactions between isoindoline derivatives and benzamide precursors. Key steps include:

- Reagent Selection : Use of coupling agents like EDC/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/hydroxybenzotriazole) to activate carboxylic acids for amide bond formation .

- Solvent Optimization : Acetonitrile or toluene is preferred for reflux conditions to ensure solubility and reaction efficiency .

- Purification : Column chromatography (e.g., silica gel with chloroform/methanol gradients) or recrystallization from ethanol/chloroform mixtures enhances purity .

- Reaction Monitoring : Thin-layer chromatography (TLC) with CHCl₃/MeOH (4:1) is critical to track reaction progress .

Q. What spectroscopic techniques are essential for characterizing the structure of 4-acetyl-N-(1,3-dioxoisoindolin-4-yl)benzamide?

Methodological Answer:

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–8.1 ppm) and carbonyl carbons (δ 167–170 ppm) to confirm the isoindolinone and benzamide moieties .

- FT-IR : Peaks at 1670 cm⁻¹ (amide C=O) and 1712 cm⁻¹ (phthalimide C=O) validate functional groups .

- HRMS : Confirm molecular mass (e.g., [M–H]⁻ at m/z 283.26868) to rule out byproducts .

Q. How can researchers assess the biological activity of this compound in preliminary assays?

Methodological Answer:

- In Vitro Enzyme Inhibition : Screen for acetylcholinesterase (AChE) inhibition using Ellman’s assay, as structurally similar isoindolinone derivatives show IC₅₀ values <10 μM .

- Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate antitumor potential, referencing related benzamide derivatives .

- Docking Studies : Perform molecular docking (AutoDock Vina) to predict binding affinities to target proteins like AChE or COX-2 .

Advanced Research Questions

Q. How can contradictory biological activity data for 4-acetyl-N-(1,3-dioxoisoindolin-4-yl)benzamide across studies be resolved?

Methodological Answer: Contradictions often arise from:

- Solubility Variations : Use DMSO/water mixtures with <0.1% DMSO to avoid solvent interference in bioassays .

- Assay Conditions : Standardize pH (e.g., 7.4 for physiological mimicry) and temperature (37°C) .

- Metabolite Interference : Conduct LC-MS to identify degradation products or metabolites that may alter activity .

- Computational Refinement : Apply molecular dynamics simulations (AMBER/CHARMM) to validate docking results under physiological conditions .

Q. What strategies can elucidate structure-activity relationships (SAR) for this compound?

Methodological Answer:

- Systematic Substituent Variation : Synthesize analogs with halogen (e.g., -F, -Cl) or nitro (-NO₂) groups at the benzamide para-position to assess electronic effects .

- Pharmacophore Modeling : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., isoindolinone carbonyl) .

- Free-Wilson Analysis : Quantify contributions of substituents to biological activity using multivariable regression .

Q. How can researchers address poor aqueous solubility of 4-acetyl-N-(1,3-dioxoisoindolin-4-yl)benzamide in pharmacokinetic studies?

Methodological Answer:

Q. What advanced computational methods are suitable for predicting the compound’s reactivity and stability?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to predict thermodynamic stability and reaction pathways .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) using CrystalExplorer to assess crystallinity .

- ADMET Prediction : Use SwissADME or pkCSM to forecast absorption, toxicity, and metabolic pathways .

Experimental Design and Data Analysis

Q. How should researchers design a study to evaluate the compound’s in vivo efficacy?

Methodological Answer:

- Animal Models : Use transgenic mice (e.g., APP/PS1 for Alzheimer’s disease) to test cognitive improvement via Morris water maze .

- Dose Optimization : Conduct dose-ranging studies (1–50 mg/kg) with intravenous or oral administration .

- Pharmacokinetics : Measure plasma half-life (t₁/₂) and AUC using LC-MS/MS .

Q. What statistical approaches are recommended for analyzing contradictory enzyme inhibition data?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.